molecular formula C9H6ClNO2 B13151834 2-(2-Chloro-5-cyanophenyl)acetic acid

2-(2-Chloro-5-cyanophenyl)acetic acid

Cat. No.: B13151834
M. Wt: 195.60 g/mol
InChI Key: HEJRRWGUXUGSSF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-cyanophenyl)acetic acid is an organic compound with the molecular formula C9H6ClNO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 2-position and a cyano group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-cyanophenyl)acetic acid typically involves the introduction of the chloro and cyano groups onto the phenylacetic acid framework. One common method involves the chlorination of 2-cyanophenylacetic acid using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-cyanophenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The acetic acid moiety can be oxidized to a carboxylic acid derivative using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Substitution: Formation of 2-(2-substituted-5-cyanophenyl)acetic acid derivatives.

    Reduction: Formation of 2-(2-chloro-5-aminophenyl)acetic acid.

    Oxidation: Formation of 2-(2-chloro-5-cyanophenyl)carboxylic acid.

Scientific Research Applications

2-(2-Chloro-5-cyanophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-cyanophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its cyano group can act as an electrophile, reacting with nucleophilic sites in proteins or nucleic acids, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)acetic acid: Lacks the cyano group, which may result in different reactivity and biological activity.

    2-(2-Cyanophenyl)acetic acid: Lacks the chlorine atom, which may affect its chemical properties and applications.

    2-(2-Bromo-5-cyanophenyl)acetic acid:

Uniqueness

2-(2-Chloro-5-cyanophenyl)acetic acid is unique due to the presence of both chlorine and cyano substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H6ClNO2

Molecular Weight

195.60 g/mol

IUPAC Name

2-(2-chloro-5-cyanophenyl)acetic acid

InChI

InChI=1S/C9H6ClNO2/c10-8-2-1-6(5-11)3-7(8)4-9(12)13/h1-3H,4H2,(H,12,13)

InChI Key

HEJRRWGUXUGSSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)CC(=O)O)Cl

Origin of Product

United States

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